Khelloside

Catalog No.
S590785
CAS No.
17226-75-4
M.F
C19H20O10
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Khelloside

CAS Number

17226-75-4

Product Name

Khelloside

IUPAC Name

4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one

Molecular Formula

C19H20O10

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3/t13-,15-,16+,17-,19-/m1/s1

InChI Key

SJRACCTZSAUMGO-WIMVFMHDSA-N

SMILES

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O

Synonyms

7-hydroxymethyl-4-methoxy-5H-furo(3,2-g)(1)benzopyran-5-one glucoside, khelloside

Canonical SMILES

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

The exact mass of the compound Khelloside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Furocoumarins - Supplementary Records. It belongs to the ontological category of organic heterotricyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Khelloside, the 7-O-β-D-glucopyranoside derivative of the aglycone khellol, is a naturally occurring furanochromone glycoside that serves as a critical benchmark compound in pharmacological and formulation research [1]. Unlike its highly lipophilic and widely studied structural analogs, khelloside features a covalently linked glucose moiety that fundamentally alters its physicochemical and toxicological profile [2]. This structural modification confers exceptional hydrophilicity, eliminating the handling and formulation bottlenecks typically associated with furanochromones [1]. Consequently, khelloside is prioritized in procurement for studies requiring high aqueous solubility, precise dosing in in vivo models, and the absence of confounding gastrointestinal toxicity, making it an indispensable tool for cardiovascular and lipid metabolism research [3].

Attempting to substitute khelloside with its more common aglycone analogs, such as khellin or visnagin, introduces severe process and experimental liabilities. Khellin and visnagin are highly lipophilic, often requiring organic co-solvents that can precipitate out of solution or cause solvent-induced artifacts in sensitive in vitro assays [1]. More critically for in vivo applications, khellin exhibits a 100% incidence of dose-limiting emetic toxicity in primate models [2]. Procuring khellin instead of khelloside for chronic studies or metabolic profiling will inevitably result in high animal attrition rates and formulation failures, whereas khelloside bypasses these barriers entirely through its highly soluble glycosylated scaffold[3].

Aqueous Solubility and Co-Solvent Independence

The glycosylation of the furanochromone scaffold in khelloside drastically enhances its hydrophilicity compared to baseline aglycones. While khellin exhibits a Log P > 2.5, indicating poor aqueous solubility, khelloside possesses a negative Log Kow of -0.42, yielding an estimated water solubility of approximately 6.2 mg/mL at 25°C [1]. This multi-log improvement allows formulators to prepare purely aqueous solutions without relying on DMSO or other organic co-solvents that complicate downstream biological assays[2].

Evidence DimensionEstimated Water Solubility / Log Kow
Target Compound DataKhelloside (Log Kow -0.42; ~6.2 mg/mL solubility)
Comparator Or BaselineKhellin (Log P > 2.5; poor aqueous solubility)
Quantified DifferenceSeveral orders of magnitude higher aqueous solubility
Conditions25°C standard physicochemical profiling

Eliminates the requirement for organic co-solvents in assay preparation, ensuring formulation stability and preventing solvent-induced cytotoxicity in cell-based models.

Abrogation of In Vivo Emetic Toxicity

In direct comparative in vivo studies evaluating hypocholesterolemic agents in female cynomolgus monkeys, khelloside demonstrated a vastly superior safety profile. Visual monitoring confirmed that khellin induced severe emesis in 100% of the treated cohort (9 out of 9 animals) [1]. Conversely, khelloside administration resulted in zero emetic events (0 out of 9 animals), matching the vehicle control [1]. This complete elimination of dose-limiting gastrointestinal toxicity is a direct result of the glucoside moiety altering the compound's systemic interaction profile.

Evidence DimensionIncidence of emesis in non-human primates
Target Compound DataKhelloside (0% emesis; 0 out of 9 animals)
Comparator Or BaselineKhellin (100% emesis; 9 out of 9 animals)
Quantified Difference100% reduction in emetic events
ConditionsOral dosing in female cynomolgus monkey model

Guarantees animal welfare and data integrity in chronic in vivo studies, preventing premature study termination due to severe adverse events.

Retention of Lipid-Modulating Efficacy

Despite the significant structural changes that eliminate toxicity and improve solubility, khelloside retains the core pharmacological efficacy of its parent class. Following a single oral dose of 20 mg/kg in a primate model, khelloside reduced low-density lipoprotein cholesterol (LDL-C) by 30% relative to baseline [1]. This performance is statistically comparable to khellin, which achieved a 32% reduction under the same conditions [1]. The combination of equivalent efficacy and zero emesis yields a vastly superior therapeutic index for khelloside.

Evidence DimensionReduction in Low-Density Lipoprotein Cholesterol (LDL-C)
Target Compound DataKhelloside (30% reduction)
Comparator Or BaselineKhellin (32% reduction)
Quantified DifferenceStatistically equivalent efficacy (-30% vs -32%) with superior safety
ConditionsSingle 20 mg/kg oral dose in cynomolgus monkeys

Proves that procuring the safer, more soluble glycoside does not require sacrificing the primary lipid-lowering performance of the furanochromone class.

Aqueous-Based Formulation Development

Due to its high water solubility (~6.2 mg/mL) and negative Log Kow, khelloside is the ideal furanochromone for developing purely aqueous oral or intravenous formulations, eliminating the need for complex lipid-based delivery systems or toxic co-solvents [1].

Chronic In Vivo Lipid Metabolism Studies

The complete absence of emetic toxicity in primate models makes khelloside the preferred compound for long-term dietary or pharmacological intervention studies targeting hypercholesterolemia, where animal welfare and uninterrupted dosing are critical [2].

Positive Control in Bioavailability Assays

As a highly hydrophilic glycoside that retains the core pharmacological activity of its parent aglycone, khelloside serves as an excellent reference standard for comparative dissolution and intestinal permeability studies evaluating new furanochromone derivatives[3].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

408.10564683 g/mol

Monoisotopic Mass

408.10564683 g/mol

Heavy Atom Count

29

UNII

ZX4FRZ5WJP

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Khelloside is a furochromone with antihyperlipidemic activity. In an animal model, khelloside lowered low density lipoprotein cholesterol, high density lipoprotein cholesterol, and total cholesterol; very low density lipoprotein cholesterol and triglycerides were not changed.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

17226-75-4

Wikipedia

Khellol glucoside

Dates

Last modified: 04-14-2024

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